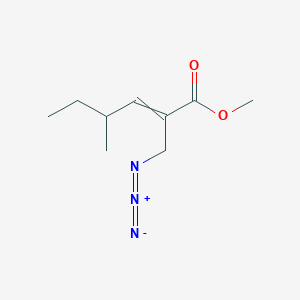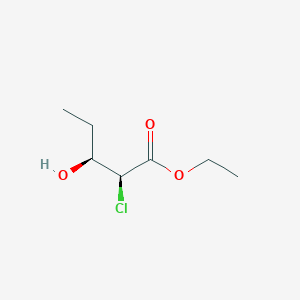
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate is an organic compound with a chiral center, making it an enantiomer. This compound is often used in the synthesis of various pharmaceuticals and chemical intermediates due to its unique stereochemistry and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate typically involves the asymmetric reduction of 2-chloro-β-ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze this reduction. The process involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor. This mixture undergoes an asymmetric reduction reaction to produce the desired compound .
Industrial Production Methods
The industrial production of this compound follows similar principles but is scaled up for higher yield and efficiency. The process is designed to be environmentally friendly, simple to operate, and suitable for industrial amplification. It involves high substrate concentration, wide substrate universality, and high product yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced further to form different alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Produces 2-chloro-3-oxopentanoate.
Reduction: Produces various alcohol derivatives.
Substitution: Produces compounds like 2-azido-3-hydroxypentanoate or 2-cyano-3-hydroxypentanoate.
Applications De Recherche Scientifique
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for cardiovascular diseases and antibiotics.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes .
Mécanisme D'action
The mechanism of action of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes. The compound’s chiral centers allow it to fit into enzyme active sites in a stereospecific manner, influencing the enzyme’s activity. This stereospecific interaction is crucial for its effectiveness in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate can be compared with other similar compounds, such as:
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate: The enantiomer of the compound, which may have different biological activities.
Ethyl 2-chloro-3-hydroxybutanoate: A similar compound with a shorter carbon chain.
Ethyl 2-chloro-3-hydroxyhexanoate: A similar compound with a longer carbon chain.
These compounds share similar functional groups but differ in their stereochemistry or carbon chain length, which can significantly impact their chemical and biological properties .
Propriétés
Numéro CAS |
832110-34-6 |
|---|---|
Formule moléculaire |
C7H13ClO3 |
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
ethyl (2S,3S)-2-chloro-3-hydroxypentanoate |
InChI |
InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
FMQZXQLKFZJTPZ-WDSKDSINSA-N |
SMILES isomérique |
CC[C@@H]([C@@H](C(=O)OCC)Cl)O |
SMILES canonique |
CCC(C(C(=O)OCC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
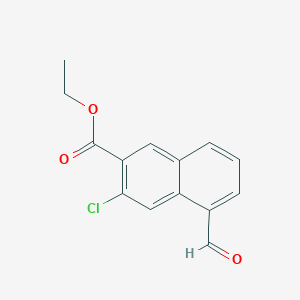
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
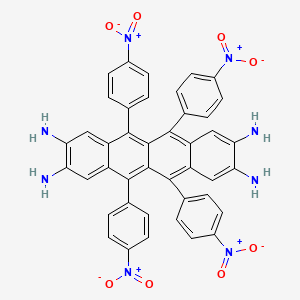
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
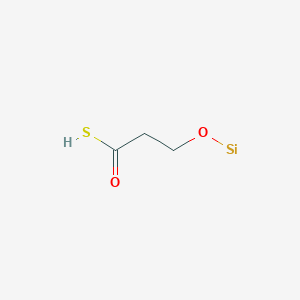
![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
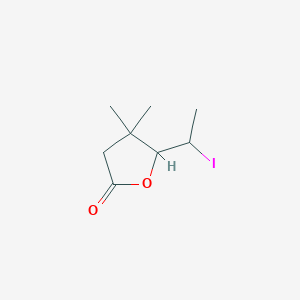
![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
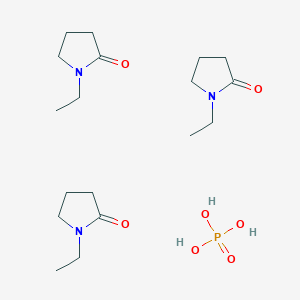
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile](/img/structure/B14192689.png)
